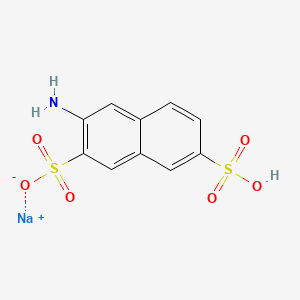

3-Amino-2,7-naphthalenedisulfonic Acid Monosodium Salt

Description

Historical Context and Discovery

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate was first synthesized in the mid-20th century as part of efforts to develop naphthalene-based sulfonic acid derivatives for industrial applications. Its discovery is linked to advancements in sulfonation techniques, which enabled precise functionalization of naphthalene rings. Early patents, such as US3979445A (filed in 1975), describe methods for producing structurally related amino-naphthalenedisulfonic acids. The compound gained prominence as a key intermediate in dye manufacturing and organic synthesis due to its stability and reactivity.

Significance in Chemical Research

This compound serves as a critical building block in:

- Dye chemistry : Acts as a precursor for azo dyes and fluorescent markers.

- Pharmaceutical intermediates : Utilized in synthesizing sulfonamide-based drugs.

- Coordination chemistry : Forms stable complexes with transition metals, enabling catalytic applications.

Its bifunctional sulfonate groups enhance solubility in aqueous media, making it valuable in biochemical assays and nanotechnology.

Chemical Identity Parameters

Molecular formula : C₁₀H₈NNaO₆S₂

Molecular weight : 325.29 g/mol.

Structural features :

- Naphthalene backbone with amino (-NH₂) and sulfonate (-SO₃⁻) groups at positions 3 and 2/7, respectively.

- Sodium counterion ensures charge neutrality.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Melting point | >300°C (decomposes) |

| Solubility | Highly soluble in water |

| pKa (sulfonate groups) | ~1.5 and ~2.8 |

Registry and Identification Numbers

Structural Relationship to Naphthalene Derivatives

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate belongs to the naphthalenedisulfonate family, characterized by two sulfonic acid groups on a naphthalene core. Key structural analogs include:

- Tobias acid (2-amino-1-naphthalenesulfonic acid) : Shares the amino-naphthalene motif but lacks a second sulfonate group.

- Amino G acid (2-amino-6,8-naphthalenedisulfonic acid) : Differs in sulfonate positioning but exhibits similar reactivity.

- RR acid (3-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) : Contains an additional hydroxyl group, altering electronic properties.

Figure 1 : Structural comparison of naphthalenedisulfonate derivatives (generated from SMILES data in).

Properties

CAS No. |

5332-41-2 |

|---|---|

Molecular Formula |

C10H8NNaO6S2 |

Molecular Weight |

325.3 g/mol |

IUPAC Name |

sodium 6-amino-7-sulfonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO6S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |

InChI Key |

SBRWTQONIUBBNF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |

Related CAS |

5332-41-2 135-50-2 79873-40-8 |

Origin of Product |

United States |

Preparation Methods

Acylation of 2-Aminonaphthalene Derivatives

- The amino group on 2-aminonaphthalene is first acylated to form 2-acylamino-naphthalene derivatives.

- Common acylating agents include acetic anhydride, phthalic anhydride, and benzoyl chloride.

- The acylation can be performed in aqueous solution or solid phase, typically at mild temperatures to avoid side reactions.

- This step is crucial to direct the subsequent sulfonation to specific positions on the naphthalene ring (5- or 7-position) due to the electronic and steric effects of the acyl group.

Regiospecific Sulfonation

- Sulfonation is carried out in sulfuric acid media, often with oleum (fuming sulfuric acid) as the sulfonating agent.

- The reaction temperature is carefully controlled, usually between 0°C and 50°C, preferably 10–20°C, to maintain regioselectivity and prevent premature deacylation.

- The sulfonation introduces sulfo groups (-SO3H) at the 5- or 7-position relative to the acylated amino group.

- The process yields a single sulfonation product with high regioselectivity, avoiding mixtures of isomers.

- After sulfonation, the reaction mixture is diluted with water and heated to about 100–115°C to deacylate the compound, regenerating the free amino group.

Conversion to Sodium Salt

- The free acid form of the sulfonated aminonaphthalene is neutralized with sodium hydroxide or other alkaline agents to form the sodium salt.

- This salt form is more stable, easier to handle, and suitable for further chemical transformations or applications.

Example Procedure (Based on Patent EP0344343A1)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Acylation | 2-aminonaphthalene + acetic anhydride or benzoyl chloride | Formation of 2-acylamino-naphthalene derivative |

| 2. Sulfonation | Sulfuric acid + oleum, 10°C to 20°C | Regiospecific sulfonation at 5- or 7-position |

| 3. Deacylation | Dilution with water, heating at 100–115°C | Removal of acyl group to regenerate amino group |

| 4. Neutralization | Sodium hydroxide | Formation of sodium salt of 3-amino-7-sulfonaphthalene-2-sulfonate |

This method ensures a high-purity product with minimal isomeric contamination, which is critical for dye synthesis applications.

Analytical and Research Findings

- The regioselectivity of sulfonation is confirmed by comparing starting acylated aminonaphthalenes and their sulfonation products, showing exclusive substitution at the desired position.

- The sulfonation reaction is sensitive to temperature and acid concentration; lower temperatures favor regioselectivity.

- The acylation step is essential; direct sulfonation of free 2-aminonaphthalene leads to mixtures of sulfonation isomers.

- The final sodium salt product is typically an off-white to pale beige solid, hygroscopic, with a melting point above 300°C.

- Solubility is limited in common organic solvents but slightly soluble in DMSO and methanol.

- The sodium salt form is stable under inert atmosphere and room temperature but should be stored protected from moisture.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Acylation agent | Acetic anhydride, benzoyl chloride, phthalic anhydride | Directs sulfonation regioselectivity |

| Sulfonation agent | Oleum (fuming sulfuric acid) | Strong sulfonating agent |

| Sulfonation temperature | 0–50°C, preferably 10–20°C | Controls regioselectivity |

| Deacylation temperature | 100–115°C | Regenerates free amino group |

| Neutralization agent | Sodium hydroxide | Forms sodium salt |

| Product form | Sodium salt solid, off-white to pale beige | Hygroscopic, stable under inert atmosphere |

| Melting point | >300°C | Indicates high purity |

Additional Notes

- The preparation method is patented and well-documented in chemical literature, emphasizing the importance of acylation prior to sulfonation for regioselectivity.

- The compound is a key intermediate in azo dye synthesis, where purity and positional specificity of sulfonation significantly affect dye properties.

- Alternative sulfonation agents such as chlorosulfonic acid or sulfur trioxide can be used but require careful control to avoid side reactions.

- Diazotization and coupling reactions involving this compound are well-established but beyond the scope of this preparation-focused article.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-amino-7-sulfonaphthalene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups.

Substitution: The sulfonate groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products: The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted naphthalene compounds .

Scientific Research Applications

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, also known as 3-Amino-2,7-naphthalenedisulfonic acid sodium salt (CAS: 5332-41-2), is a chemical compound with various applications, often in the context of biochemical assays and other scientific studies .

Chemical Properties

- Formula:

- Molecular Weight: 325.29

- Synonyms: Several synonyms exist, including 2,7-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:1); 2,7-Naphthalenedisulfonic acid, 3-amino-, monosodium salt; and Monosodium 3-amino-2,7-naphthalenedisulfonate .

- Stability: Hygroscopic

Related Compounds

Several related compounds exist, which may share similar applications or provide context for the use of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate:

- H acid monosodium salt: Also known as 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Monosodium Salt, this compound has a role in various applications .

- VNU-17 and VNU-23: These materials, containing sulfonic acid groups, exhibit high adsorption capacities for cationic methylene blue, indicating their potential use in dye removal and related applications .

Mechanism of Action

The mechanism of action of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfonating agent, introducing sulfonate groups into organic molecules. This activity is crucial in various biochemical and industrial processes, where it modifies the properties of target molecules .

Comparison with Similar Compounds

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Key Differences :

- Structure: This compound (CAS: 842-18-2) contains a hydroxyl (-OH) group at position 7 and sulfonate groups at positions 1 and 3. Unlike Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, it lacks an amino group.

- Counterions : The dipotassium salt increases solubility in polar solvents compared to the sodium-based analog.

- Applications: Like Sodium 3-amino-7-sulfonaphthalene-2-sulfonate, it is restricted to R&D use and explicitly advised against medicinal or household applications .

| Property | Sodium 3-amino-7-sulfonaphthalene-2-sulfonate | Dipotassium 7-hydroxynaphthalene-1,3-disulphonate |

|---|---|---|

| CAS Number | 5332-41-2 | 842-18-2 |

| Functional Groups | -NH₂ (position 3), -SO₃⁻ (positions 2,7) | -OH (position 7), -SO₃⁻ (positions 1,3) |

| Molecular Weight | 325.29 g/mol | Not specified (higher due to K⁺ ions) |

| Storage Conditions | Light-sensitive, inert atmosphere | Not specified |

Positional Isomers of Amino-Naphthalenesulfonates

Several positional isomers are cataloged in reagent databases, including:

- 4-Amino-1-naphthalenesulfonic acid sodium salt (CAS unspecified): Features an amino group at position 4 and a sulfonate at position 1.

- 8-Amino-1-naphthalenesulfonic acid: Amino group at position 8, sulfonate at position 1 .

Key Insights :

- Electronic Effects: The amino group’s position influences electron density on the aromatic ring. For example, the 3-amino group in Sodium 3-amino-7-sulfonaphthalene-2-sulfonate may enhance conjugation with sulfonate groups, affecting acidity and reactivity.

- Solubility: Sulfonate groups generally improve water solubility, but steric hindrance from substituents (e.g., amino vs. hydroxyl) can modulate this property.

Sulfonamide Derivatives (e.g., Compound 7a)

Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a) differs fundamentally:

- Core Structure : Based on an indole ring rather than naphthalene.

- Functional Groups : Contains a sulfonamide (-SO₂NH-) linkage, which is more common in bioactive molecules (e.g., antibiotics) compared to sulfonates .

- Applications: Likely tailored for medicinal chemistry, whereas Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is restricted to R&D.

Research Findings and Implications

- In contrast, sulfonamide analogs (e.g., 7a) require multi-step procedures involving intermediates like 4-(chlorosulfonyl)phenyl pivalate .

- Stability: The light sensitivity of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate suggests photodegradation risks, necessitating careful handling compared to more stable analogs like Dipotassium 7-hydroxynaphthalene-1,3-disulphonate .

- Toxicity and Safety: Limited data exist for both compounds, but their R&D-only classification implies moderate to high handling precautions .

Biological Activity

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate (CAS No. 5332-41-2) is a synthetic compound recognized for its diverse applications in analytical chemistry, biology, and industrial processes. Its unique structure, characterized by multiple sulfonate groups, contributes to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate is classified as a naphthalene sulfonate with the following chemical attributes:

| Property | Details |

|---|---|

| Molecular Formula | C10H8NNaO6S2 |

| Molecular Weight | 325.3 g/mol |

| IUPAC Name | Sodium; 6-amino-7-sulfonaphthalene-2-sulfonate |

| Solubility | Soluble in water |

The presence of amino and sulfonate groups enhances its solubility and reactivity, making it a valuable compound in various biochemical applications.

The biological activity of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate primarily involves its interaction with biological molecules. It acts as a sulfonating agent, facilitating the introduction of sulfonate groups into organic molecules. This mechanism is crucial in biochemical assays and fluorescent labeling, where it modifies the properties of target molecules for enhanced detection and analysis.

Interaction with Biological Systems

- Fluorescent Probes : The compound is utilized as a fluorescent probe in cellular imaging, allowing researchers to visualize specific cellular components due to its ability to bind selectively to certain structures.

- Analytical Chemistry : It serves as a reagent for the analysis of amines and amino acids, providing insights into various biochemical pathways and interactions.

Biological Activity Studies

Recent studies have highlighted the compound's efficacy in various applications:

Case Study 1: Adsorption Capacity

A study investigated the adsorption capacity of materials incorporating sulfonate groups for cationic dyes such as methylene blue (MB). The results demonstrated that compounds with higher densities of sulfonate groups exhibited significantly increased adsorption capacities due to enhanced electrostatic interactions:

| Material | Adsorption Capacity (mg/g) |

|---|---|

| VNU-23 | 1992 |

| VNU-17 | 1290.5 |

| DUT-52 | 20.14 |

The study concluded that the presence of sulfonate moieties is critical for effective dye removal from aqueous solutions, showcasing the potential environmental applications of sodium sulfonates .

Case Study 2: Biochemical Assays

In biochemical assays, Sodium 3-amino-7-sulfonaphthalene-2-sulfonate has been employed to study enzyme activities and cellular responses. Its ability to modify target molecules enhances the sensitivity and specificity of these assays, making it an essential tool in pharmacological research.

Comparative Analysis with Similar Compounds

Sodium 3-amino-7-sulfonaphthalene-2-sulfonate can be compared with other sulfonated compounds:

The distinct substitution pattern on the naphthalene ring of Sodium 3-amino-7-sulfonaphthalene-2-sulfonate imparts unique chemical and biological properties that are advantageous in specific applications.

Q & A

Q. What statistical frameworks are appropriate for reconciling conflicting solubility or reactivity data in multi-laboratory studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.